molecular formula C13H12N4O3 B062424 Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate CAS No. 176692-55-0

Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate

Cat. No. B062424
M. Wt: 272.26 g/mol
InChI Key: KWIXXZHCRSDFBE-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate is a heterocyclic organic compound with the molecular formula C13H12N4O3 and a molecular weight of 272.26 . It is also known by the synonym BUTTPARK 134\40-23 .


Molecular Structure Analysis

The InChI Key of the compound is KWIXXZHCRSDFBE-UHFFFAOYSA-N . The SMILES representation is CCOC(=O)C1=C2N(C(=O)C3=CC=CC=C3N2N=N1)C . These representations can be used to visualize the molecular structure using appropriate software.


Physical And Chemical Properties Analysis

The compound has a melting point of 149 °C . Other physical and chemical properties such as solubility, stability, and spectral data are not provided in the search results.

Safety And Hazards

Specific safety and hazard information for this compound is not provided in the search results. As with all chemicals, it should be handled with appropriate safety precautions. The MSDS (Material Safety Data Sheet) can provide more detailed safety information .

Future Directions

The future directions for research on this compound are not explicitly mentioned in the search results. Given its structural features, it could be of interest in the development of new pharmaceuticals or materials . Further studies would be needed to explore these possibilities.

properties

IUPAC Name

ethyl 4-methyl-5-oxotriazolo[1,5-a]quinazoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c1-3-20-13(19)10-11-16(2)12(18)8-6-4-5-7-9(8)17(11)15-14-10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIXXZHCRSDFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N(C(=O)C3=CC=CC=C3N2N=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384674
Record name Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729641
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate

CAS RN

176692-55-0
Record name Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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